2,3-dinor Prostaglandin E1
Overview
Description
2,3-dinor Prostaglandin E1 is a minor metabolite of Prostaglandin E1. Prostaglandin E1, though not predominantly found in nature, plays a significant role in clinical treatments, addressing conditions such as peripheral occlusive vascular disease, erectile dysfunction, and neonatal cardiology issues . The metabolism of Prostaglandin E1 primarily begins with the oxidation at C-15, producing 13,14-dihydro-15-keto Prostaglandin E1 as its major metabolite . Alternatively, inhibiting this pathway or overwhelming it with too much Prostaglandin E1 could potentially enhance the production of 2,3-dinor metabolites, like this compound .
Mechanism of Action
Target of Action
2,3-dinor Prostaglandin E1 is a minor metabolite of Prostaglandin E1 (PGE1) .
Mode of Action
The exact mode of action of this compound remains unreported . It is known that the metabolism of pge1, from which this compound is derived, primarily begins with the oxidation at c-15 .
Biochemical Pathways
The metabolism of PGE1 is normally initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite . Inhibition of this pathway or saturation by excess substrate could theoretically lead to enhanced production of 2,3-dinor metabolites, including 2,3-dinor pge1 .
Pharmacokinetics
It is known that pge1, from which this compound is derived, is rapidly metabolized when given intravenously .
Result of Action
Pge1, from which this compound is derived, is widely administered clinically for several indications including peripheral occlusive vascular disease, erectile dysfunction, and neonatal cardiology issues .
Action Environment
It is known that the metabolism of pge1, from which this compound is derived, can be influenced by the presence of excess substrate .
Biochemical Analysis
Biochemical Properties
The metabolism of 2,3-dinor Prostaglandin E1 is initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite
Cellular Effects
Its parent compound, Prostaglandin E1, is known to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the metabolism of PGE1, from which this compound is derived, is initiated by oxidation at C-15, resulting in 13,14-dihydro-15-keto PGE1 as the major metabolite . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that the metabolism of PGE1, from which this compound is derived, is initiated by oxidation at C-15 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor Prostaglandin E1 involves the oxidation of Prostaglandin E1 at C-15, resulting in the formation of 13,14-dihydro-15-keto Prostaglandin E1, which can then be further processed to produce this compound . The specific reaction conditions for this synthesis are not widely documented, but it generally involves the use of oxidizing agents and controlled reaction environments to ensure the desired product is obtained.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-dinor Prostaglandin E1 can undergo various chemical reactions, including:
Oxidation: The primary metabolic pathway involves oxidation at C-15.
Reduction: Potential reduction reactions could involve the conversion of keto groups to hydroxyl groups.
Substitution: Substitution reactions may involve the replacement of functional groups on the cyclopentane ring.
Common Reagents and Conditions:
Oxidizing Agents: Used for the initial oxidation of Prostaglandin E1.
Reducing Agents: Potentially used for converting keto groups to hydroxyl groups.
Catalysts: May be employed to facilitate specific substitution reactions.
Major Products:
13,14-dihydro-15-keto Prostaglandin E1: A major intermediate in the synthesis of this compound.
Scientific Research Applications
2,3-dinor Prostaglandin E1 is primarily used in scientific research to study the metabolism and biological activities of Prostaglandin E1 and its metabolites . Its applications include:
Chemistry: Investigating the chemical properties and reactions of Prostaglandin E1 derivatives.
Biology: Studying the metabolic pathways and biological effects of Prostaglandin E1 metabolites.
Medicine: Exploring potential therapeutic applications and effects of Prostaglandin E1 and its metabolites in various medical conditions.
Industry: Used in the development of prostaglandin-based pharmaceuticals and research reagents.
Comparison with Similar Compounds
Prostaglandin E1: The parent compound from which 2,3-dinor Prostaglandin E1 is derived.
13,14-dihydro-15-keto Prostaglandin E1: A major metabolite of Prostaglandin E1.
Prostaglandin F2α: Another prostaglandin with distinct biological activities.
Uniqueness: This makes it an interesting compound for research purposes, as it may have unique effects and applications that are yet to be discovered .
Properties
IUPAC Name |
5-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-15,17,19,21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUGBRJEKVKOKQ-LRSAKWJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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